ETHYL 4-{2-[(3-METHOXYBENZOYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Overview
Description
Ethyl 4-{2-[(3-methoxybenzoyl)amino]benzoyl}-1-piperazinecarboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is substituted with ethyl, benzoyl, and methoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[(3-METHOXYBENZOYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride.
Amidation: The 3-methoxybenzoyl chloride is then reacted with 2-aminobenzoyl chloride in the presence of a base such as triethylamine to form 2-[(3-methoxybenzoyl)amino]benzoyl chloride.
Piperazine coupling: The intermediate 2-[(3-methoxybenzoyl)amino]benzoyl chloride is then coupled with ethyl piperazinecarboxylate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(3-methoxybenzoyl)amino]benzoyl}-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 4-{2-[(3-methoxybenzoyl)amino]benzoyl}-1-piperazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[(3-METHOXYBENZOYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{2-[(4-methoxybenzoyl)amino]benzoyl}-1-piperazinecarboxylate: Similar structure with a different position of the methoxy group.
Ethyl 4-{2-[(3-chlorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate: Similar structure with a chlorine substituent instead of a methoxy group.
Ethyl 4-{2-[(3-methoxybenzoyl)amino]benzoyl}-1-methylpiperazinecarboxylate: Similar structure with a methyl group on the piperazine ring.
Uniqueness
Ethyl 4-{2-[(3-methoxybenzoyl)amino]benzoyl}-1-piperazinecarboxylate is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both methoxy and benzoyl groups provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
ethyl 4-[2-[(3-methoxybenzoyl)amino]benzoyl]piperazine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-3-30-22(28)25-13-11-24(12-14-25)21(27)18-9-4-5-10-19(18)23-20(26)16-7-6-8-17(15-16)29-2/h4-10,15H,3,11-14H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMLNYSGMRARQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.